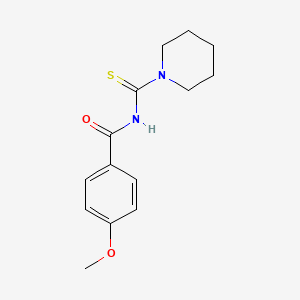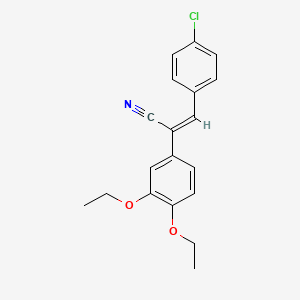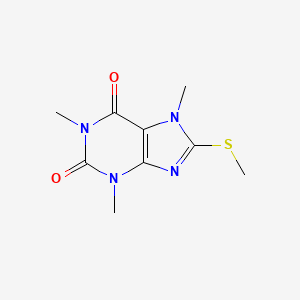
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as A-412997, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the isoxazolecarboxamide class of compounds, which are known to have a wide range of biological activities.
Scientific Research Applications
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain. Additionally, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Furthermore, this compound has been shown to have potential applications in the treatment of anxiety and depression.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it is believed that this compound acts by modulating the activity of ion channels in the nervous system. Specifically, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to modulate the activity of the GABA-A receptor, which is a key regulator of neuronal excitability.
Biochemical and Physiological Effects
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to have potent analgesic and anti-inflammatory properties, which are likely mediated by its ability to modulate the activity of the GABA-A receptor. Additionally, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anticonvulsant properties, which are likely mediated by its ability to modulate the activity of ion channels in the nervous system.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is that it has been extensively studied and characterized. This compound has been shown to have potent analgesic, anti-inflammatory, and anticonvulsant properties, making it a valuable tool for studying these biological processes. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, this compound may have off-target effects that could complicate data interpretation.
Future Directions
There are several future directions for research on 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide. One potential direction is to further elucidate the mechanism of action of this compound. Specifically, it would be valuable to determine the precise molecular targets of this compound and how it modulates their activity. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of anxiety and depression. Finally, it would be valuable to explore the potential of this compound as a lead compound for the development of new analgesic and anti-inflammatory drugs.
Synthesis Methods
The synthesis of 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the reaction of 2-ethylphenylhydrazine with acetic anhydride to form 2-acetyl-2-ethylphenylhydrazine. This intermediate is then reacted with methyl isoxazole-4-carboxylate to form 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide.
properties
IUPAC Name |
3-ethyl-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-11-8-6-7-9-13(11)16-15(18)14-10(3)19-17-12(14)5-2/h6-9H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEWWDRLUDRZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(ON=C2CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)

![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)